molecular formula C23H29N3O2 B244092 N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

Cat. No.: B244092
M. Wt: 379.5 g/mol
InChI Key: YHEDKYOYQKCBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methylbutanoyl group and a phenylacetamide moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 1-piperazine with 3-methylbutanoyl chloride, followed by coupling with 4-aminophenyl-2-phenylacetamide under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The piperazine ring and phenylacetamide moiety allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(3-Methylbutanoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

Uniqueness

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H29N3O2/c1-18(2)16-23(28)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-22(27)17-19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3,(H,24,27)

InChI Key

YHEDKYOYQKCBTN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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